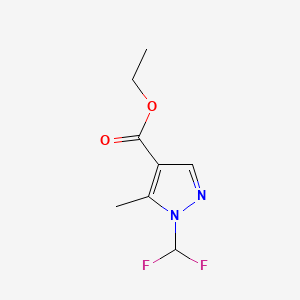
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a chemical compound with the molecular formula C8H10F2N2O2. It is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals . The presence of the difluoromethyl group in its structure enhances its chemical stability and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the Claisen condensation reaction, where an enolate salt is acidified after removing starting materials and byproducts . The ring-closure reaction is promoted using sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) . This process effectively removes regioisomers formed as byproducts, eliminating the need for recrystallization .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing cost efficiency and reducing waste. The process includes drying alkyl difluoroacetoacetate and its analogs before use in the next step by reacting trialkyl orthoformate with residual water . This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents such as chlorine (Cl2) or bromine (Br2) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its binding affinity to target proteins, leading to inhibition or activation of specific biochemical pathways . This interaction can result in various biological effects, such as enzyme inhibition or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and biological activity.
Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate: This compound has a difluorophenyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure, which provides a balance of stability and reactivity, making it suitable for various applications .
Eigenschaften
Molekularformel |
C8H10F2N2O2 |
|---|---|
Molekulargewicht |
204.17 g/mol |
IUPAC-Name |
ethyl 1-(difluoromethyl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-11-12(5(6)2)8(9)10/h4,8H,3H2,1-2H3 |
InChI-Schlüssel |
RTYHUMLKRMFHKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1)C(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


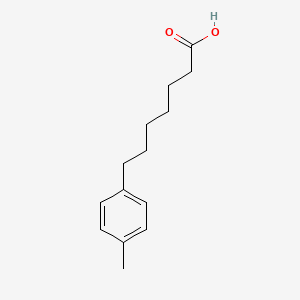
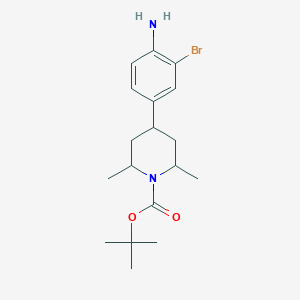

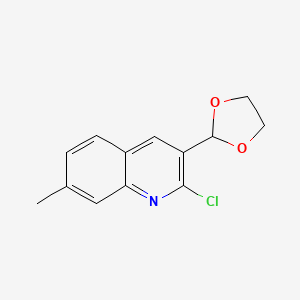

![(3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine;hydrochloride](/img/structure/B13886381.png)


![4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13886406.png)
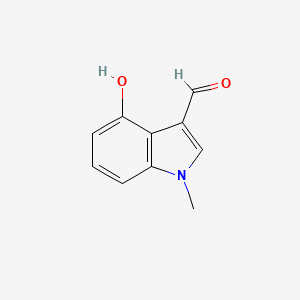
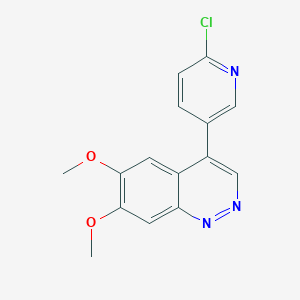

![N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13886425.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine](/img/structure/B13886440.png)
